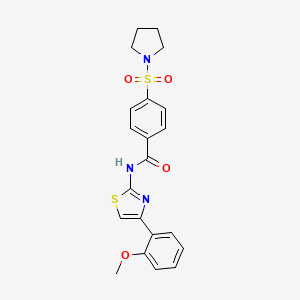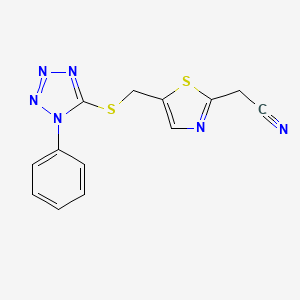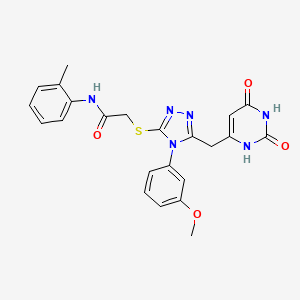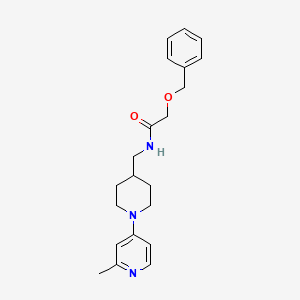![molecular formula C15H18ClNO2 B2650914 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2195939-41-2](/img/structure/B2650914.png)
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, also known as ONC201, is a small molecule drug that has been shown to have anti-cancer effects. It was first discovered in 2013 by researchers at the Fox Chase Cancer Center in Philadelphia, Pennsylvania. Since then, it has been the subject of numerous scientific studies and clinical trials.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood, but it is thought to work by activating the TRAIL pathway, which is a signaling pathway that induces apoptosis (cell death) in cancer cells. 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and survival, and reduce the expression of genes that are involved in cancer progression. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is that it has been shown to be effective against a wide range of different types of cancer. It also has a relatively low toxicity profile, which makes it a promising candidate for further clinical development. However, one limitation of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict how it will interact with other drugs or how it will affect different types of cancer cells.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of focus is on developing new formulations of the drug that can be more easily administered to patients. Another area of focus is on identifying biomarkers that can be used to predict which patients will respond best to treatment with 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. Finally, there is ongoing research on combining 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide with other drugs to enhance its anti-cancer effects.
Synthesemethoden
The synthesis of 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a complex process that involves several steps. It begins with the reaction of 2-chlorobenzoyl chloride with 7-hydroxynonan-1-ol to form the intermediate 2-chloro-N-(7-hydroxyspiro[3.5]nonan-1-yl)benzamide. This intermediate is then treated with trifluoroacetic acid to remove the hydroxyl group and form the final product, 2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been shown to have anti-cancer effects in a variety of different types of cancer, including glioblastoma, melanoma, and breast cancer. It has also been shown to be effective against cancer stem cells, which are a type of cancer cell that is resistant to traditional chemotherapy and radiation treatments.
Eigenschaften
IUPAC Name |
2-chloro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQQCZNTFAGNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=C3Cl)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)

![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)
amine](/img/structure/B2650837.png)
![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)
![2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2650840.png)


![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2650851.png)

![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)